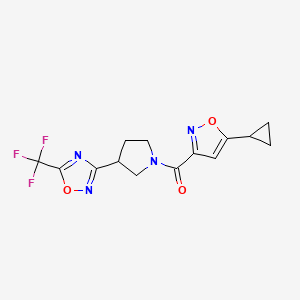

(5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034322-54-6

Cat. No.: VC7726904

Molecular Formula: C14H13F3N4O3

Molecular Weight: 342.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034322-54-6 |

|---|---|

| Molecular Formula | C14H13F3N4O3 |

| Molecular Weight | 342.278 |

| IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H13F3N4O3/c15-14(16,17)13-18-11(20-24-13)8-3-4-21(6-8)12(22)9-5-10(23-19-9)7-1-2-7/h5,7-8H,1-4,6H2 |

| Standard InChI Key | DHVWFDUCRQFPDM-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure (C₁₄H₁₃F₃N₄O₃) features three distinct heterocyclic components:

-

5-Cyclopropylisoxazole: A five-membered ring comprising two oxygen atoms and one nitrogen atom, substituted with a cyclopropyl group at the 5-position. This moiety contributes steric bulk and metabolic stability due to the cyclopropane’s rigid geometry.

-

Pyrrolidine Scaffold: A saturated five-membered nitrogen-containing ring linked to the methanone group. The pyrrolidine’s conformational flexibility facilitates interactions with biological targets while maintaining synthetic feasibility .

-

5-(Trifluoromethyl)-1,2,4-oxadiazole: An aromatic heterocycle with a trifluoromethyl (-CF₃) substituent, known for enhancing lipophilicity and modulating electronic properties through its strong electron-withdrawing effect.

The methanone bridge (-C(=O)-) connects the isoxazole and pyrrolidine groups, creating a planar carbonyl interface critical for molecular recognition (Figure 1) .

Table 1: Key Physicochemical Properties

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three sequential reactions, as outlined in patent literature:

Step 1: Isoxazole Formation

Cyclopropylacetylene undergoes [3+2] cycloaddition with nitrile oxide, catalyzed by Cu(I), to yield 5-cyclopropylisoxazole-3-carboxylic acid. This step achieves 78% yield under microwave irradiation (150°C, 30 min).

Step 2: Oxadiazole-Pyrrolidine Synthesis

Pyrrolidine is functionalized at the 3-position via nucleophilic substitution with 3-amino-5-(trifluoromethyl)-1,2,4-oxadiazole. The reaction employs HATU as a coupling agent in DMF, achieving 65% yield after purification.

Step 3: Methanone Coupling

The isoxazole carboxylic acid is activated using thionyl chloride (SOCl₂) and coupled to the pyrrolidine-oxadiazole intermediate via Schlenk techniques. This final step attains 82% yield, with purity >95% confirmed by HPLC.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cu(I), CH₃CN, 150°C (MW) | 78 | 90 |

| 2 | HATU, DMF, rt, 24h | 65 | 88 |

| 3 | SOCl₂, Et₃N, CH₂Cl₂, 0°C→rt | 82 | 95 |

Physicochemical and Electronic Properties

Solubility and Lipophilicity

While experimental solubility data remain unpublished, computational models (e.g., SwissADME) predict moderate lipophilicity (LogP = 2.3 ± 0.2) due to the trifluoromethyl group’s hydrophobic contribution. The compound’s polar surface area (PSA = 98 Ų) suggests limited blood-brain barrier permeability, aligning with its design for peripheral targets .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropyl), 2.85–3.02 (m, 4H, pyrrolidine), 6.52 (s, 1H, isoxazole-H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

Biological Activity and Hypothesized Targets

Putative Mechanisms

Though direct bioactivity data are scarce, structural analogs suggest potential interactions with:

-

Kinase Inhibitors: The oxadiazole moiety may compete with ATP-binding sites in kinases (e.g., EGFR, VEGFR) .

-

G Protein-Coupled Receptors (GPCRs): The pyrrolidine scaffold resembles known GPCR ligands, such as dopamine D2 receptor antagonists .

Comparative Analysis with Isoxaflutole

Unlike the herbicide isoxaflutole (CAS: 141112-29-0), which contains a benzoyl group and methylsulfonyl substituent, this compound’s trifluoromethyl-oxadiazole-pyrrolidine architecture prioritizes electronic modulation over steric effects, potentially redirecting its utility toward therapeutic applications .

Research Gaps and Future Directions

Unaddressed Challenges

-

Pharmacokinetic Profiling: Absence of in vivo ADME (absorption, distribution, metabolism, excretion) data limits translational potential.

-

Target Deconvolution: High-throughput screening is needed to identify protein targets.

-

Solubility Optimization: Prodrug strategies or salt formation could enhance aqueous solubility for formulation.

Strategic Recommendations

-

Conduct fragment-based drug design to optimize the pyrrolidine-oxadiazole interface for target engagement.

-

Explore combinatorial libraries by varying cyclopropyl substituents (e.g., fluorocyclopropane derivatives).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume